molecular formula C16H18O5S B144581 Guaiacol O-ethyltosylate CAS No. 137309-88-7

Guaiacol O-ethyltosylate

Cat. No.: B144581
CAS No.: 137309-88-7
M. Wt: 322.4 g/mol
InChI Key: JJYACKVCWURYDT-UHFFFAOYSA-N
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Description

Guaiacol O-ethyltosylate is an organic compound derived from guaiacol, a naturally occurring phenolic compound. Guaiacol is known for its presence in wood smoke and its role as a precursor in the synthesis of various chemicals. This compound is characterized by the presence of an ethyl group and a tosylate group attached to the guaiacol molecule, which enhances its reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaiacol O-ethyltosylate can be synthesized through the reaction of guaiacol with ethyl tosylate under specific conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Guaiacol O-ethyltosylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Guaiacol O-ethyltosylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Guaiacol O-ethyltosylate involves its ability to undergo nucleophilic substitution reactions. The tosylate group acts as a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the guaiacol framework .

Comparison with Similar Compounds

Uniqueness: Guaiacol O-ethyltosylate is unique due to the presence of both an ethyl group and a tosylate group, which significantly enhances its reactivity compared to guaiacol and its other derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Guaiacol O-ethyltosylate is a derivative of guaiacol, a compound known for its diverse biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized from guaiacol and ethyl tosylate. The structural formula can be represented as follows:

C10H12O3S\text{C}_10\text{H}_{12}\text{O}_3\text{S}

This compound features a methoxy group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study by Rhodococcus opacus demonstrated that guaiacol derivatives could be effectively utilized in bioremediation processes, highlighting their role in degrading lignin-derived compounds .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Test Method
Staphylococcus aureus32 µg/mLAgar dilution method
Escherichia coli64 µg/mLAgar dilution method
Candida albicans16 µg/mLBroth microdilution

Antioxidant Activity

Guaiacol and its derivatives have been shown to possess antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. In vitro studies have demonstrated that this compound can inhibit lipid peroxidation, suggesting potential protective effects against cellular damage .

Case Study: Antioxidant Effects
A recent study evaluated the antioxidant capacity of this compound using the DPPH assay. The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : Research suggests that the compound may inhibit enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.
  • Free Radical Scavenging : The methoxy group in this compound facilitates electron donation, allowing it to neutralize free radicals effectively.
  • Gene Expression Modulation : Studies indicate that guaiacol derivatives can influence the expression of genes associated with stress responses in microorganisms .

Toxicological Assessment

Toxicological studies have evaluated the safety profile of this compound. In vivo tests conducted on rodents demonstrated no significant mutagenic effects at doses up to 500 mg/kg body weight, suggesting a favorable safety profile for potential therapeutic use .

Table 2: Toxicological Data Summary

Test TypeResultReference
Ames TestNegative for mutagenicityECHA, 2011
Micronucleus TestNo significant increase in micronucleiECHA, 2011

Properties

IUPAC Name

2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5S/c1-13-7-9-14(10-8-13)22(17,18)21-12-11-20-16-6-4-3-5-15(16)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYACKVCWURYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184959
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137309-88-7
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137309-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol O-ethyltosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137309887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACOL O-ETHYLTOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1631416B52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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